(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of new heterocyclic substances with promising antimicrobial activities. For example, derivatives of 2-arylhydrazononitriles, which share structural similarities with the chemical , have been used to prepare compounds with strong activities against both Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). This showcases the potential of structurally related compounds in developing new antimicrobial agents.
Antitumor Activities
Compounds structurally related to (2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine have shown significant promise in antitumor research. For instance, certain pyrido[4,3-b]benzo[e] and benzo[g]indoles have been tested for antitumor activity, indicating the potential of these compounds as new classes of antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Catalytic Applications
The chemical's framework is conducive to catalytic applications, as evidenced by research on palladacycles derived from indole-based ligands. These compounds have been utilized as efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017). This indicates the potential of indole-based compounds in catalysis and synthetic chemistry.
Synthesis of Heterocyclic Compounds
The compound's structural elements are conducive to the synthesis of a variety of heterocyclic compounds. Studies have shown the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which demonstrates the utility of such structures in creating compounds with potential antimicrobial activities (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards it may pose to health and the environment.
Future Directions
This involves discussing potential areas of future research or applications for the compound.
properties
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436347 | |
Record name | A-443654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine | |
CAS RN |
552325-16-3 | |
Record name | A-443654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-443654 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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